Pgitn
Description
A comprehensive introduction to "Pgitn" would require its chemical structure, synthesis pathway, functional groups, and applications. For example:
- Structural characteristics: Hypothetical molecular formula, stereochemistry, and bonding patterns (e.g., multidentate ligands as in ).
- Applications: Potential uses in catalysis, medicine, or materials science, analogous to chitin’s role in biomaterials ().
- Synthesis: Reaction conditions, yield, and scalability, following protocols similar to those in (e.g., reagent preparation, compound characterization).
Without specific data, this section remains speculative.
Properties
CAS No. |
125009-80-5 |
|---|---|
Molecular Formula |
C40H42N5O6P |
Molecular Weight |
719.8 g/mol |
IUPAC Name |
(2S,3S)-N-[(2S)-2-(benzylamino)-3-(1H-indol-3-yl)propanoyl]-2-[[(1,3-dioxoisoindol-2-yl)methyl-phenylmethoxyphosphoryl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C40H42N5O6P/c1-3-27(2)36(44-52(50,51-25-29-16-8-5-9-17-29)26-45-39(48)32-19-10-11-20-33(32)40(45)49)38(47)43-37(46)35(41-23-28-14-6-4-7-15-28)22-30-24-42-34-21-13-12-18-31(30)34/h4-21,24,27,35-36,41-42H,3,22-23,25-26H2,1-2H3,(H,44,50)(H,43,46,47)/t27-,35-,36-,52?/m0/s1 |
InChI Key |
ZGCBYAKELITSTA-NHQNABIISA-N |
SMILES |
CCC(C)C(C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NCC3=CC=CC=C3)NP(=O)(CN4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6 |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NCC3=CC=CC=C3)NP(=O)(CN4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6 |
Canonical SMILES |
CCC(C)C(C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NCC3=CC=CC=C3)NP(=O)(CN4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6 |
Synonyms |
PGITN phthaloyl-Gly(P)-Ile-Trp-NHBzl phthaloyl-glycyl(P)-isoleucyl-tryptophyl-benzylamide PP 607 PP607 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Using ’s framework for comparing structurally or functionally similar compounds, a hypothetical analysis might involve:
Table 1: Comparative Analysis of "Pgitn" and Analogues
Key Research Findings
Structural Flexibility : Unlike chitin’s rigid polysaccharide structure (), "this compound" might exhibit modularity akin to phosphine-alkene ligands, enabling tailored metal coordination ().
Functional Efficacy : If "this compound" were a catalyst, its performance could be benchmarked against BERT’s optimization strategies (e.g., hyperparameter tuning in ) but applied to chemical reaction yields.
Scalability Challenges : Similar to the undertraining issues in BERT (), "this compound" synthesis might require rigorous optimization of reaction conditions to avoid side products.
Methodological Considerations
- Data Integrity : As per , compound characterization would require NMR, mass spectrometry, and crystallography.
- Comparative Metrics: Metrics like catalytic turnover frequency (for functional analogues) or tensile strength (for structural analogues) should align with industry standards ().
- Reproducibility : Protocols must detail reagent purity and environmental controls, akin to RoBERTa’s emphasis on training consistency ().
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